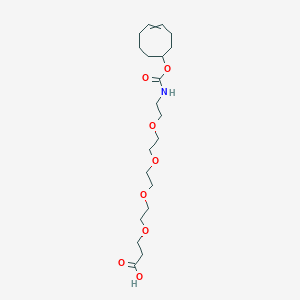

(4E)-TCO-PEG4-acid

Description

BenchChem offers high-quality (4E)-TCO-PEG4-acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-TCO-PEG4-acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H35NO8 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23) |

InChI Key |

PSNKSDUNMXNXDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (4E)-TCO-PEG4-acid: Structure, Properties, and Advanced Applications in Bioconjugation

This guide provides a comprehensive technical overview of (4E)-TCO-PEG4-acid, a key reagent in modern bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, practical applications, and detailed experimental workflows that leverage the unique properties of this molecule. We will explore its chemical structure, physicochemical properties, and its pivotal role in bioorthogonal chemistry, with a focus on providing actionable insights and field-proven protocols.

Introduction: The Rise of Bioorthogonal Chemistry and the Role of (4E)-TCO-PEG4-acid

In the landscape of complex biological systems, the ability to selectively and efficiently label biomolecules is paramount. Bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized our ability to study and manipulate biological entities.[1] At the heart of this revolution is the "click chemistry" concept, which emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.

(4E)-TCO-PEG4-acid, a heterobifunctional linker, has emerged as a powerhouse in the bioorthogonal toolkit.[2] It features a strained trans-cyclooctene (TCO) group, which participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines.[3][4] This catalyst-free reaction boasts kinetics that are orders of magnitude faster than other click chemistry modalities, enabling efficient conjugation even at low reactant concentrations.[3]

The molecule's design is elegantly functional. The terminal carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules like antibodies, proteins, and peptides.[5] The tetraethylene glycol (PEG4) spacer is not merely a linker; it is a critical component that enhances aqueous solubility, reduces aggregation of conjugates, and minimizes steric hindrance, thereby improving reaction efficiency and the overall properties of the final bioconjugate.[6][7] This guide will dissect these features, providing a granular understanding of how to harness the full potential of (4E)-TCO-PEG4-acid in your research.

Chemical Structure and Physicochemical Properties

The utility of (4E)-TCO-PEG4-acid is intrinsically linked to its unique molecular architecture. Understanding its structure and properties is fundamental to its successful application.

Chemical Structure:

(4E)-TCO-PEG4-acid, with the chemical formula C₂₀H₃₅NO₈, consists of three key functional domains:

-

(trans-Cyclooctene (TCO) moiety): A highly strained eight-membered ring containing a trans double bond. This ring strain is the driving force behind its rapid reactivity with tetrazines.

-

Polyethylene Glycol (PEG4) Spacer: A hydrophilic chain of four ethylene glycol units. This spacer enhances water solubility, reduces immunogenicity, and provides spatial separation between the conjugated biomolecule and the reactive TCO group, which can be critical for maintaining the biological activity of the labeled molecule.[8]

-

Carboxylic Acid Group: A terminal functional group that allows for covalent attachment to primary amines on biomolecules through the formation of a stable amide bond, typically via activation with reagents like EDC and NHS.[5]

Physicochemical Properties Summary:

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₅NO₈ | [5][9] |

| Molecular Weight | 417.49 g/mol | [5][9][10][11] |

| Appearance | Colorless to slightly yellow oil | [10][11] |

| Purity | ≥95% (typically assessed by HPLC) | [10][11] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [2][5][10] |

| Storage Conditions | -20°C, desiccated | [5][10] |

Stability Considerations: The trans-cyclooctene moiety is susceptible to isomerization to its more stable but significantly less reactive cis-cyclooctene (CCO) isomer.[5] This process can be accelerated by exposure to light and certain biological thiols.[12] Therefore, long-term storage should be under the recommended conditions, and solutions should be prepared fresh for optimal reactivity.

The Engine of Bioorthogonality: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The cornerstone of (4E)-TCO-PEG4-acid's utility is its participation in the IEDDA reaction with a 1,2,4,5-tetrazine. This bioorthogonal ligation is exceptionally fast and selective, proceeding readily under physiological conditions without the need for a catalyst.[3][4]

The reaction mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich, strained TCO (dienophile).[13] This is followed by a retro-Diels-Alder reaction that releases a molecule of nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[4]

Caption: The IEDDA reaction mechanism between TCO and tetrazine.

The kinetics of the TCO-tetrazine ligation are unparalleled in bioorthogonal chemistry, with second-order rate constants reported to be as high as 10⁶ M⁻¹s⁻¹.[4] This rapid reaction rate allows for efficient labeling at very low concentrations, which is crucial for applications in live cells and in vivo.

Key Applications and Experimental Protocols

The versatility of (4E)-TCO-PEG4-acid has led to its widespread adoption in several key research areas. Here, we provide detailed, field-proven protocols for some of its most impactful applications.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells.[14] The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. (4E)-TCO-PEG4-acid can be employed to construct ADCs with cleavable or non-cleavable linkers, depending on the design of the tetrazine-modified payload.

Experimental Workflow: Two-Step ADC Synthesis

This protocol describes the conjugation of (4E)-TCO-PEG4-acid to an antibody, followed by the bioorthogonal ligation of a tetrazine-functionalized payload.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

Detailed Protocol:

-

Activation of (4E)-TCO-PEG4-acid:

-

Dissolve (4E)-TCO-PEG4-acid in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

In a separate tube, prepare a solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0) at a 2- to 5-fold molar excess over the TCO-PEG4-acid.

-

Add the EDC/Sulfo-NHS solution to the TCO-PEG4-acid solution and incubate for 15-30 minutes at room temperature to form the reactive NHS ester.

-

-

Antibody Preparation:

-

Buffer exchange the antibody into an amine-free buffer such as PBS (pH 7.2-7.5) to remove any storage buffers containing primary amines (e.g., Tris). This can be achieved using spin desalting columns or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Conjugation of Activated TCO to Antibody:

-

Add the activated TCO-PEG4-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the TCO linker over the antibody is a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS esters.

-

-

Purification of TCO-Antibody Conjugate:

-

Remove excess, unreacted TCO linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

-

-

Ligation of Tetrazine-Payload:

-

Dissolve the tetrazine-functionalized payload in an appropriate solvent (e.g., DMSO).

-

Add the tetrazine-payload to the purified TCO-antibody conjugate at a 1.5- to 3-fold molar excess.

-

Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[4]

-

-

Final Purification and Characterization:

-

Purify the final ADC using SEC to remove any unreacted payload.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Live-Cell Imaging

The rapid and bioorthogonal nature of the TCO-tetrazine ligation makes it an ideal tool for labeling and visualizing biomolecules in living cells.[15] This can be achieved by first introducing the TCO moiety onto a biomolecule of interest (e.g., a protein or a small molecule probe) and then treating the cells with a cell-permeable tetrazine-fluorophore conjugate.

Experimental Workflow: Live-Cell Labeling

Caption: Workflow for live-cell imaging using TCO-tetrazine ligation.

Detailed Protocol:

-

Cell Preparation:

-

Culture cells of interest on a suitable imaging dish (e.g., glass-bottom dishes).

-

Introduce the TCO-functionalized molecule to the cells. This can be a TCO-labeled antibody for surface proteins, a TCO-modified small molecule that targets a specific intracellular protein, or a protein genetically encoded with a TCO-containing unnatural amino acid.

-

-

Labeling with Tetrazine-Fluorophore:

-

Prepare a stock solution of the cell-permeable tetrazine-fluorophore conjugate in DMSO.

-

Dilute the tetrazine-fluorophore in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar to nanomolar range).

-

Remove the existing culture medium from the cells and replace it with the medium containing the tetrazine-fluorophore.

-

Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the specific probe and cell type.

-

-

Washing and Imaging:

-

Gently wash the cells two to three times with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to remove any unbound tetrazine-fluorophore.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

-

Expert Tip: The TCO-tetrazine reaction is often fluorogenic, meaning the fluorescence of the tetrazine-dye conjugate is quenched until it reacts with the TCO.[16] This can significantly improve the signal-to-noise ratio and, in some cases, may eliminate the need for a wash step before imaging.

Chemical Proteomics

Chemical proteomics employs chemical probes to study protein function, interactions, and localization in complex biological systems.[14] (4E)-TCO-PEG4-acid can be incorporated into affinity-based or activity-based probes to facilitate the identification and enrichment of target proteins.

Experimental Workflow: Target Identification using an Affinity-Based Probe

This workflow outlines the use of a TCO-functionalized small molecule probe to identify its protein targets from a cell lysate.

Caption: Workflow for target identification in chemical proteomics.

Detailed Protocol:

-

Probe Incubation:

-

Incubate the cell lysate with the TCO-functionalized small molecule probe for a specified time to allow for binding to its protein targets.

-

-

Bioorthogonal Ligation:

-

Add a tetrazine-biotin conjugate to the lysate to label the probe-protein complexes.

-

-

Enrichment:

-

Add streptavidin-coated magnetic or agarose beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

-

-

Washing:

-

Thoroughly wash the beads with appropriate buffers to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and identify the protein targets using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Conclusion and Future Perspectives

(4E)-TCO-PEG4-acid is a testament to the power of rational molecular design in advancing biological research. Its unique combination of a highly reactive TCO moiety, a solubilizing PEG spacer, and a versatile carboxylic acid handle has established it as an indispensable tool for bioconjugation. The applications detailed in this guide, from the development of targeted cancer therapies to the intricate visualization of cellular processes, underscore its broad impact.

As the field of bioorthogonal chemistry continues to evolve, we can anticipate the development of even more sophisticated TCO-based reagents with enhanced stability, faster kinetics, and novel functionalities. These next-generation tools will undoubtedly unlock new avenues of research, enabling scientists to probe and manipulate biological systems with unprecedented precision and control. The foundational principles and practical protocols outlined in this guide provide a solid framework for leveraging the current capabilities of (4E)-TCO-PEG4-acid and for embracing the exciting future of bioorthogonal chemistry.

References

-

ChemBK. (n.d.). TCO-PEG4-acid. Retrieved from [Link]

-

Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]

- Kuba, M., et al. (2023). Oxidative Desymmetrization Enables the Concise Synthesis of a trans‐Cyclooctene Linker for Bioorthogonal Bond Cleavage.

- Haun, J. B., et al. (2016). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes.

- Devaraj, N. K., et al. (2009). Fast and Sensitive Pre-Targeted Labeling of Cancer Cells through a Tetrazine/trans-Cyclooctene Cycloaddition.

-

Fürth, D. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

- Beliu, G., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy.

-

Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]

- Wu, H., & Devaraj, N. K. (2018). A Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes. Methods in Molecular Biology, 1747, 137–148.

- Al-Amin, M., & van der Veldt, A. A. M. (2020).

- Kang, K., Park, J., & Kim, E. (2017). Tetrazine ligation for chemical proteomics. Proteome Science, 15, 15.

- Beliu, G., et al. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv, 503821.

- Wang, L., et al. (2020). Target identification of natural medicine with chemical proteomics approach. Acta Pharmaceutica Sinica B, 10(5), 756–772.

- Plass, T., et al. (2016). Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells. Chemical Science, 7(12), 6984–6993.

-

ResearchGate. (n.d.). Mechanism of IEDDA chemistry and tetrazine triggered siRNA activation... [Image]. Retrieved from [Link]

- Walter, M., et al. (2021). Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. ACS Central Science, 7(9), 1541–1553.

-

Singh, P. (2022, June 30). Any advice on my protocol for NHS-EDC coupling on antibodies? [Online forum post]. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). General workflow of chemical probe‐based target identification... [Image]. Retrieved from [Link]

-

Macquarie University. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Retrieved from [Link]

- Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895–4950.

-

AxisPharm. (n.d.). TCO PEG,TCO Linker - Click Chemistry Tools. Retrieved from [Link]

Sources

- 1. A Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCO-PEG4-acid TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. broadpharm.com [broadpharm.com]

- 5. TCO-PEG4-acid, 1802913-21-8 | BroadPharm [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. chemimpex.com [chemimpex.com]

- 12. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 14. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Optimizing Bioorthogonal Chemistry: The Strategic Advantage of PEG4 Spacers in Trans-Cyclooctene (TCO) Linkers

Executive Summary

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) is the gold standard for bioorthogonal chemistry due to its exceptional kinetics (

This technical guide details the mechanistic and practical benefits of integrating a PEG4 (polyethylene glycol) spacer into TCO linkers. Evidence suggests that PEG4 spacers can increase functional TCO reactivity by over 4-fold compared to non-spacer variants by preventing hydrophobic collapse and ensuring steric availability. This guide provides a validated framework for utilizing TCO-PEG4-NHS reagents in high-fidelity bioconjugation.

The Hydrophobicity Bottleneck in IEDDA

While TCO is kinetically superior to other click reagents (e.g., azides/alkynes), its cyclooctene ring is highly lipophilic. When conjugated directly to proteins (specifically antibodies) without a hydrophilic spacer, TCO moieties tend to:

-

Aggregate: Induce protein precipitation due to local hydrophobic patches.

-

Bury: Retract into the hydrophobic core of the protein (hydrophobic collapse), rendering them inaccessible to the tetrazine probe.

The PEG4 Solution

A 4-unit PEG spacer (

-

Solubility: The ethylene glycol units form hydrogen bonds with water, creating a hydration shell that solubilizes the hydrophobic TCO ring.

-

Reach: It extends the reactive TCO group away from the protein surface, bypassing the "Debye layer" of surface charges and steric bulk.

-

Kinetics: Unlike longer PEGs (PEG12+), PEG4 minimizes the entropic penalty of the chain "looping back" on itself, maintaining a high effective concentration of the reactive group.

Comparative Analysis: Spacer Performance

The following data summarizes the impact of spacer choice on TCO functionality on monoclonal antibodies (mAbs).

| Feature | No Spacer (Direct TCO) | Alkyl Spacer (C6) | PEG4 Spacer |

| Aqueous Solubility | Poor (Requires high % organic co-solvent) | Low | High (Water soluble) |

| Functional Reactivity | ~10–15% | ~30% | ~45–60% |

| Aggregation Risk | High (Precipitation common) | Moderate | Low |

| In Vivo Clearance | High non-specific uptake (Liver/Kupffer cells) | High | Reduced (Stealth effect) |

| Steric Hindrance | High (Buried in protein hydrophobic pockets) | Moderate | Minimal (Solvent exposed) |

Key Insight: Studies have demonstrated that TCO reactivity on antibodies increases by >4-fold when switching from a direct linkage to a PEG4 spacer, as the spacer prevents the TCO from burying inside the antibody structure.[2]

Mechanistic Visualization: Steric Accessibility

The diagram below illustrates the "Reach Effect" of the PEG4 spacer, preventing hydrophobic collapse.

Figure 1: The "Reach Effect." Without a spacer, TCO (Grey) collapses into hydrophobic pockets. PEG4 (Blue) extends the TCO into the solvent, enabling rapid ligation with Tetrazine (Yellow).

Validated Protocol: TCO-PEG4-NHS Conjugation

This protocol is designed as a self-validating system . It includes checkpoints to ensure the integrity of the NHS ester (hydrolysis sensitive) and the final conjugate.

Reagents

-

TCO-PEG4-NHS Ester: (Store at -20°C under inert gas. Moisture sensitive).[1]

-

Target Protein: Antibody or protein (Concentration > 1 mg/mL preferred).

-

Conjugation Buffer: PBS (pH 7.2–7.5) or Bicarbonate (pH 8.0–8.3). Avoid primary amines (Tris, Glycine).

-

Solvent: Anhydrous DMSO or DMF.

Workflow Diagram

Figure 2: Step-by-step conjugation workflow with critical "Amine Check" decision point to prevent reaction failure.

Step-by-Step Methodology

-

Protein Preparation (Critical):

-

Ensure protein is in an amine-free buffer (PBS, pH 7.4). If the protein is in Tris or contains BSA/Azide, perform a buffer exchange using a desalting column (e.g., Zeba Spin, 40K MWCO).[3]

-

Why: Tris contains primary amines that will compete with the protein for the NHS ester, neutralizing the reagent.[3]

-

-

Reagent Solubilization:

-

Equilibrate TCO-PEG4-NHS ester to room temperature before opening to prevent condensation.

-

Dissolve in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Why: NHS esters hydrolyze rapidly in water. Dissolving in organic solvent first preserves reactivity.

-

-

Conjugation Reaction:

-

Add the TCO reagent to the protein solution.

-

Recommended Ratio: 10–20 molar excess of TCO for antibodies (IgG).

-

Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.

-

Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

-

-

Quenching & Purification:

-

Add 1M Tris (pH 8.[3]0) to a final concentration of 50–100 mM to quench unreacted NHS esters.

-

Purify using a desalting column or dialysis to remove excess TCO reagent.

-

-

Quality Control (Self-Validation):

-

TCO Quantification: React a small aliquot of the conjugate with a known concentration of a fluorescent tetrazine (e.g., Tetrazine-Cy5). Measure the decrease in tetrazine absorbance or the fluorescence of the conjugate to calculate the Degree of Labeling (DOL).

-

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of NHS ester | Use anhydrous DMSO; ensure pH is > 7.0; do not store dissolved NHS reagent. |

| Protein Precipitation | Over-modification or hydrophobic stress | Reduce molar excess (try 10x); ensure DMSO < 10%; Confirm PEG4 linker is used (not C6). |

| Low Click Reactivity | TCO buried in protein | Switch from TCO-NHS to TCO-PEG4-NHS ; verify protein is not aggregated. |

| High Background | Non-specific sticking | Ensure excess unreacted TCO is fully removed via desalting; use PEG-blocked surfaces. |

References

-

Vector Laboratories. TCO-PEG4-NHS Ester: Product Information and Protocol. Vector Labs. Link

-

BroadPharm. PEG NHS Ester Conjugation Protocol. BroadPharm. Link

-

Rossin, R., et al. Trans-Cyclooctene–Tetrazine Conjugates for In Vivo Bioorthogonal Chemistry. Bioconjugate Chemistry.[1][2][4][5][6] Link

-

Haun, J. B., et al. Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. University of California, Irvine. Link

-

AxisPharm. TCO-PEG Linkers: Solubility and Kinetics. AxisPharm. Link

Sources

- 1. interchim.fr [interchim.fr]

- 2. escholarship.org [escholarship.org]

- 3. furthlab.xyz [furthlab.xyz]

- 4. researchgate.net [researchgate.net]

- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 6. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4E)-TCO-PEG4-acid: Properties and Applications in Bioconjugation

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physicochemical properties and applications of (4E)-TCO-PEG4-acid, a key reagent in the field of bioorthogonal chemistry. We will delve into its molecular characteristics, solubility profile, and the causality behind its utility in advanced bioconjugation strategies.

Introduction: The Role of (4E)-TCO-PEG4-acid in Modern Bioconjugation

(4E)-TCO-PEG4-acid is a heterobifunctional linker molecule engineered for precision and efficiency in creating complex biomolecular conjugates.[1][2] At its core, the molecule integrates two key functionalities:

-

A trans-cyclooctene (TCO) group, which is the reactive moiety for one of the fastest bioorthogonal reactions currently known: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner.[3][4] This "click chemistry" reaction is prized for its exceptional speed, high selectivity, and ability to proceed under mild, aqueous conditions without the need for cytotoxic catalysts like copper.[1][4]

-

A terminal carboxylic acid , which allows for covalent attachment to primary amine groups present on biomolecules such as proteins, antibodies, or peptides through standard amide bond formation chemistry.[3][5]

-

A hydrophilic tetraethylene glycol (PEG4) spacer , which separates the TCO and the carboxylic acid. This spacer is critical as it enhances aqueous solubility, reduces aggregation of the final conjugate, and minimizes steric hindrance, thereby improving reaction efficiency between the TCO and its tetrazine partner.[1][4][6][7]

These features make (4E)-TCO-PEG4-acid an invaluable tool for applications ranging from antibody-drug conjugate (ADC) development and PET imaging to fluorescent labeling and drug target identification.[1][2]

Physicochemical Properties

The precise molecular characteristics of (4E)-TCO-PEG4-acid are fundamental to its function, influencing everything from reaction stoichiometry to storage conditions. The data presented below has been consolidated from multiple authoritative sources to ensure accuracy.

Molecular Profile

A summary of the core quantitative data for (4E)-TCO-PEG4-acid is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 417.49 g/mol | [1][8][9] |

| Molecular Formula | C₂₀H₃₅NO₈ | [1][2][8][9] |

| CAS Number | 1802913-21-8 | [5][9] |

| Appearance | Colorless to slightly yellow oil | [8] |

| Purity | Typically >95% (as determined by HPLC) | [1][8] |

| Storage | Store at -20°C, desiccated | [1][3][8] |

Solubility Data

The solubility of a linker is a critical parameter that dictates its handling, reaction conditions, and biocompatibility.

-

Organic Solvents : (4E)-TCO-PEG4-acid exhibits high solubility in a range of common organic solvents. This is essential for preparing concentrated stock solutions. Documented solvents include:

-

Aqueous Media : While the parent TCO moiety is hydrophobic, the incorporation of the hydrophilic PEG4 spacer significantly enhances the water solubility of the molecule.[3][4][6][7] This is a deliberate design choice to render the linker compatible with biological systems and biomolecules, which typically require aqueous buffers. While precise mg/mL values in water are not broadly published and can depend on pH and buffer composition, the PEG4 chain is known to prevent aggregation and improve solubility in the aqueous environments required for bioconjugation.[1][10]

Core Application Workflow: Two-Step Bioconjugation

The utility of (4E)-TCO-PEG4-acid lies in its ability to facilitate a controlled, two-step conjugation process. This allows for the precise labeling of a biomolecule first, followed by a highly efficient bioorthogonal reaction.

Step 1: Amine Conjugation. The carboxylic acid is activated and reacted with a primary amine on a biomolecule (e.g., a lysine residue on an antibody).

Step 2: Bioorthogonal Ligation. The TCO-labeled biomolecule is then reacted with a second molecule containing a tetrazine moiety (e.g., a fluorescent dye, a drug payload, or an imaging agent).

The diagram below illustrates this fundamental workflow.

Caption: Workflow for two-step bioconjugation using (4E)-TCO-PEG4-acid.

Experimental Protocol: Labeling a Protein with (4E)-TCO-PEG4-acid

This protocol provides a self-validating, field-proven methodology for the covalent attachment of (4E)-TCO-PEG4-acid to an amine-containing protein. The causality behind each step is explained to ensure reproducibility and success.

Objective: To conjugate the carboxylic acid of (4E)-TCO-PEG4-acid to primary amines (e.g., lysine residues) on a target protein using carbodiimide chemistry.

Materials:

-

(4E)-TCO-PEG4-acid

-

Target Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous DMSO

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification

Methodology:

-

Preparation of Reagents:

-

Protein Solution: Prepare the protein at a concentration of 2-5 mg/mL in Reaction Buffer. A higher protein concentration is preferred as it favors the amine reaction over the competing hydrolysis of the activated ester.[10]

-

(4E)-TCO-PEG4-acid Stock: Prepare a 10-20 mM stock solution in anhydrous DMSO immediately before use.

-

EDC/NHS Stock: Prepare a 100 mM solution of EDC and a 100 mM solution of NHS in anhydrous DMSO or water immediately before use. Causality: NHS is used to create a more stable amine-reactive intermediate (NHS ester), which improves the efficiency of the reaction with the protein's amines compared to using EDC alone.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine the (4E)-TCO-PEG4-acid stock solution with the EDC and NHS solutions at a 1:1:1 molar ratio. For example, mix 10 µL of 10 mM TCO-acid, 10 µL of 10 mM EDC, and 10 µL of 10 mM NHS.

-

Incubate the mixture for 15 minutes at room temperature to form the TCO-PEG4-NHS ester intermediate.

-

-

Conjugation to Protein:

-

Add the activated TCO-linker solution to the protein solution. The molar excess of linker to protein will determine the degree of labeling and must be optimized for each specific protein. A starting point is often a 20-fold molar excess of linker over protein.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing. Causality: The reaction is pH-dependent; pH 7.2-8.0 provides a good balance between amine reactivity and NHS-ester hydrolysis.[4]

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 10-15 minutes at room temperature. Causality: The primary amines in Tris buffer will react with and consume any remaining unreacted NHS-ester-activated linker, effectively stopping the labeling reaction.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted TCO linker and reaction byproducts by passing the solution through a desalting column equilibrated with the desired storage buffer (e.g., PBS). This step is critical to prevent interference in downstream applications.

-

The resulting TCO-labeled protein is now ready for subsequent bioorthogonal ligation with a tetrazine-modified molecule.

References

-

TCO-PEG4-acid . ChemBK. [Link]

-

TCO PEG, TCO Linker - Click Chemistry Tools . AxisPharm. [Link]

-

TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive . Interchim. [Link]

-

Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting . UC Irvine, Electronic Theses and Dissertations. [Link]

Sources

- 1. TCO-PEG4-acid TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. chemimpex.com [chemimpex.com]

- 3. TCO-PEG4-acid, 1802913-21-8 | BroadPharm [broadpharm.com]

- 4. interchim.fr [interchim.fr]

- 5. guidechem.com [guidechem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. chembk.com [chembk.com]

- 10. escholarship.org [escholarship.org]

The Stability of (4E)-trans-cyclooctene in Physiological Conditions

This guide provides an in-depth technical analysis of the stability of (4E)-trans-cyclooctene (TCO) in physiological environments.[1] It is designed for researchers optimizing bioorthogonal chemistries for pre-targeted drug delivery and imaging.

Technical Guide & Optimization Protocols

Executive Summary

The Inverse Electron Demand Diels-Alder (IEDDA) reaction between (4E)-trans-cyclooctene (TCO) and tetrazines is the kinetic gold standard for bioorthogonal chemistry (

This guide deconstructs the mechanisms of TCO deactivation, analyzes the impact of specific physiological stressors (Serum, GSH, pH), and provides actionable engineering strategies and validation protocols to maximize stability without sacrificing reactivity.

Part 1: The Mechanistic Basis of Instability

The primary failure mode of TCO in vivo is not degradation, but isomerization . The trans-double bond is twisted, creating a high-energy ground state. Physiological factors lower the activation energy required for the bond to rotate back to the thermodynamically stable cis conformation.

Copper-Mediated Isomerization (The Serum Factor)

The most significant contributor to TCO instability in blood circulation is copper.

-

Mechanism: Cu(I) and Cu(II) ions coordinate with the strained

-system of the trans-alkene. This coordination withdraws electron density and stabilizes the transition state for bond rotation. -

The Albumin Trap: Free copper is rare in blood. However, Human Serum Albumin (HSA) possesses hydrophobic pockets that bind TCO tags. HSA also binds copper (N-terminal site). When TCO enters these pockets, it is brought into proximity with chelated copper, creating a "catalytic reactor" for isomerization.

-

Impact: TCO tags with long, hydrophobic linkers are less stable because they bury themselves deeper into albumin pockets.

Thiol-Promoted Isomerization (The Intracellular Factor)

Intracellular environments contain high concentrations of glutathione (GSH, 1–10 mM).

-

Mechanism: Thiols can attack the strained double bond. While Michael-type addition (forming a dead-end adduct) is possible, the reversible addition of a thiyl radical is often the dominant pathway. The radical intermediate allows free rotation around the C-C bond; upon elimination of the thiyl radical, the molecule relaxes to the lower-energy cis-isomer.

-

Relevance: This is critical for intracellular labeling but less relevant for extracellular pre-targeting applications.

Media Artifacts (The Thiamine Factor)

-

Expert Insight: In cell culture media (e.g., DMEM), TCO often degrades faster than in serum. This is frequently caused by thiamine (Vitamin B1) degradation products (e.g., 5-hydroxy-3-mercapto-2-pentanone), which act as radical initiators catalyzing isomerization. Always use fresh media or specific buffers for stability baselines.

Part 2: Structural Engineering for Stability

Stability is not binary; it is a trade-off with reactivity.[3]

Conformational Locking (s-TCO vs. d-TCO)

-

Standard TCO (4E-TCO): Moderate reactivity, moderate stability.

-

s-TCO (Conformationally Strained): Contains a fused ring (e.g., cyclopropane).[4] Result: Higher strain, ultra-fast kinetics, but significantly lower stability in serum/thiols.

-

d-TCO (Dioxolane-fused): A "Goldilocks" variant. The dioxolane ring increases polarity and reactivity while maintaining better stability profiles than s-TCO.

Axial vs. Equatorial Isomers

Substituents at the 4-position (e.g., the linker to the drug/antibody) can adopt pseudo-axial or pseudo-equatorial positions.

-

Axial-TCO: Higher steric strain

Higher Reactivity ( -

Equatorial-TCO: Lower Reactivity

Higher Stability. -

Optimization: For long-circulation pre-targeting, equatorial isomers or sterically shielded variants are preferred.

Linker Chemistry (The "Shielding" Effect)

To prevent Copper/Albumin-mediated isomerization, the TCO must be physically prevented from entering the hydrophobic core of albumin.

-

Strategy: Use short, hydrophilic linkers (e.g., PEG4) directly attached to the antibody lysine.

-

Outcome: The bulky antibody acts as a "steric shield," keeping the TCO solvent-exposed and away from albumin's copper sites.

Part 3: Visualization of Stability Pathways

Figure 1: The TCO Stability Landscape. Competing pathways between desired ligation and physiological deactivation.

Part 4: Experimental Validation Protocols

Do not rely on literature values alone. Stability is highly context-dependent (e.g., specific batch of fetal bovine serum).

Protocol A: Serum Stability Assay (HPLC-Based)

Objective: Determine the half-life (

-

Preparation:

-

Dissolve TCO-linker-model (e.g., TCO-Lysine) in DMSO to 10 mM.

-

Thaw Mouse Serum (or Human Serum) to 37°C. Note: Fresh serum is preferred to avoid oxidative artifacts.

-

-

Incubation:

-

Spike TCO into serum (final conc: 100 µM).

-

Incubate at 37°C in a thermomixer.

-

-

Sampling:

-

Timepoints: 0h, 1h, 4h, 24h, 48h.

-

Aliquot 50 µL of serum.

-

-

Quenching & Extraction:

-

Add 200 µL cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins.

-

Vortex (30s) and Centrifuge (14,000 x g, 10 min).

-

Collect supernatant.

-

-

Analysis:

-

Run on RP-HPLC (C18 column).

-

Critical Step: You must resolve the trans peak from the cis peak. The cis isomer usually elutes earlier (more polar) or later depending on the gradient, but they act as distinct species.

-

Calculate % remaining TCO relative to an internal standard (e.g., 4-methoxybenzoic acid).

-

Protocol B: Reactivity Check (Tetrazine Titration)

Objective: Confirm that "remaining TCO" is actually reactive.

-

Take the supernatant from Protocol A (Timepoint 24h).

-

Add excess Tetrazine-Fluorophore (e.g., Tz-Fluorescein).

-

Incubate 15 mins.

-

Analyze via HPLC or Fluorescence Plate Reader.

-

Logic: If the HPLC shows "TCO peak" but the Tetrazine reaction yield is low, you have a non-reactive species (likely a thiol adduct or degraded byproduct) co-eluting.

Protocol C: Storage Stabilization (The Silver Trick)

Expert Tip: TCOs degrade on the shelf.

-

Method: Store TCOs as Silver(I) Nitrate complexes .

-

Mix TCO with 1.1 eq

. The silver coordinates the double bond, locking it against isomerization. -

Release: Before use, add high concentration NaCl (saline).[5] The

precipitates

Part 5: Quantitative Comparison of Variants

| TCO Variant | Reactivity ( | Serum Stability ( | Thiol Stability | Best Use Case |

| Standard (4E)-TCO | ~1,000 - 10,000 | High (>48h) | High | Long-circulation Pre-targeting |

| s-TCO (Fused) | ~100,000 | Low (<4h) | Low | Intracellular / Short-lived imaging |

| d-TCO (Dioxolane) | ~50,000 | Moderate (~12-24h) | Moderate | Balanced applications |

| Axial-Linked | High | Low | Low | Rapid in vitro labeling |

| Equatorial-Linked | Moderate | High | High | In vivo drug delivery |

References

-

Rossin, R., et al. (2013).[2][3] "Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems."[2][6] Bioconjugate Chemistry.

-

Darko, A., et al. (2014).[2] "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation."[2][4] Chemical Science.

-

Blackman, M. L., et al. (2008). "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity."[6] Journal of the American Chemical Society.

-

Upadhyay, I., et al. (2025). "Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media." Bioconjugate Chemistry.

-

Fang, Y., et al. (2019).[2][3] "Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation." Chemistry - A European Journal.

Sources

- 1. Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4E)-TCO-PEG4-acid in Antibody-Drug Conjugate (ADC) Research

Executive Summary

The field of antibody-drug conjugates (ADCs) has been revolutionized by the pursuit of precision, stability, and homogeneity. Central to this evolution is the linker technology that bridges the cytotoxic payload to the targeting antibody. This guide provides a deep technical analysis of (4E)-TCO-PEG4-acid, a heterobifunctional linker at the forefront of modern ADC development. We will dissect its molecular components, elucidate the underlying bioorthogonal chemistry, and present a practical framework for its application. By leveraging the unparalleled speed and specificity of the inverse-electron-demand Diels-Alder (IEDDA) reaction, this linker system addresses critical challenges in ADC manufacturing, offering researchers enhanced control over conjugation, improved pharmacokinetics, and a robust platform for creating next-generation targeted therapeutics.

The Imperative for Advanced Linker Technology in ADCs

Antibody-drug conjugates are designed to be highly selective therapeutic agents, delivering potent cytotoxic drugs directly to cancer cells while sparing healthy tissue.[1] The efficacy and safety of an ADC are critically dependent on the stability of the linker connecting the antibody and the drug.[1][2] First-generation ADCs often faced challenges with premature drug release in systemic circulation, leading to off-target toxicity and a narrow therapeutic window.[3] This underscored the need for linkers that are not only stable in the bloodstream but also facilitate controlled, predictable conjugation and payload release within the target cell.[3][4]

The emergence of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes, provided a transformative solution.[5] Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), has become the gold standard due to its exceptional speed and selectivity.[5][6]

Deconstructing the (4E)-TCO-PEG4-acid Linker

(4E)-TCO-PEG4-acid is a precisely engineered molecule designed to leverage the power of bioorthogonal chemistry for ADC construction. It is a heterobifunctional linker, meaning it has two different reactive ends, each serving a distinct purpose.[7] Its structure can be broken down into three key functional components.

| Component | Chemical Identity | Function in ADC Construction |

| Bioorthogonal Handle | (4E)-trans-cyclooctene (TCO) | The highly strained dienophile that reacts with a tetrazine-modified antibody via the IEDDA "click" reaction.[8][9] |

| Solubilizing Spacer | Polyethylene Glycol (PEG4) | A hydrophilic 4-unit PEG chain that enhances water solubility, prevents aggregation, and minimizes steric hindrance.[7][][11] |

| Payload Attachment Point | Carboxylic Acid (-COOH) | Provides a reactive site for stable amide bond formation with an amine-containing drug payload, typically after activation.[7][12][13] |

The TCO Moiety: The Engine of the Click Reaction

The trans-cyclooctene group is the cornerstone of this linker's functionality. As a strained alkene, it is highly reactive towards electron-poor dienes like tetrazines.[14] This strain-promoted reaction proceeds without the need for cytotoxic catalysts (e.g., copper), making it ideal for bioconjugation.[7][15] The kinetics of the TCO-tetrazine ligation are unparalleled, with second-order rate constants reported to be as high as 2000 M⁻¹s⁻¹, enabling rapid and efficient conjugation even at low reactant concentrations.[8][15][16]

The PEG4 Spacer: Enhancing Physicochemical Properties

Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility when conjugated to an antibody.[3][17] The inclusion of a hydrophilic PEG4 spacer is a critical design choice that mitigates these issues.[3][] This flexible chain enhances the overall water solubility of the drug-linker complex and the final ADC, preventing aggregation and ensuring stability in aqueous buffers.[11][17] Furthermore, the PEG spacer creates physical distance between the antibody and the payload, which can reduce steric hindrance and help preserve the antibody's binding affinity.[7][15] This strategic design can lead to improved pharmacokinetic (PK) profiles and a more homogeneous final product.[3]

The Carboxylic Acid: A Versatile Anchor for Payloads

The terminal carboxylic acid serves as a versatile and stable attachment point for the cytotoxic drug. It can be readily activated using standard coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester.[12] This activated linker can then be efficiently coupled to a primary or secondary amine on the payload molecule (e.g., Monomethyl auristatin E, MMAE) to form a highly stable amide bond.[18]

The Mechanism of Action: TCO-Tetrazine Ligation

The core of this technology is the IEDDA reaction, a powerful [4+2] cycloaddition. The process is exceptionally fast and bioorthogonal. It proceeds as follows:

-

Cycloaddition: The electron-rich dienophile (TCO) rapidly reacts with the electron-poor diene (tetrazine).

-

Nitrogen Extrusion: This cycloaddition is followed by an irreversible retro-Diels-Alder reaction, which releases a molecule of nitrogen gas (N₂).[8]

-

Stable Linkage: The reaction results in the formation of a highly stable dihydropyridazine linkage, covalently connecting the TCO-modified payload to the tetrazine-modified antibody.[7][15]

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Experimental Protocol: Two-Step ADC Synthesis

This section outlines a generalized, self-validating protocol for conjugating an amine-containing payload to a monoclonal antibody (mAb) using (4E)-TCO-PEG4-acid. The process involves two primary stages: modification of the payload and subsequent conjugation to a tetrazine-functionalized antibody.

Workflow Visualization

Caption: Step-by-step workflow for ADC synthesis using TCO-PEG4-acid.

Stage 1: Synthesis of TCO-PEG4-Payload

-

Objective: To covalently attach the (4E)-TCO-PEG4-acid linker to the amine-containing cytotoxic payload.

-

Rationale: This step creates the TCO-functionalized drug component required for the subsequent click reaction. Using activators like EDC/NHS converts the stable carboxylic acid into a highly amine-reactive intermediate.

Materials:

-

(4E)-TCO-PEG4-acid

-

Amine-containing payload (e.g., MMAE)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous or NHS for organic

-

Anhydrous solvent (e.g., DMSO or DMF)

-

Reaction Buffer: MES or PBS, pH 6.0 for EDC/NHS activation

Procedure:

-

Dissolution: Dissolve (4E)-TCO-PEG4-acid in anhydrous DMSO to a stock concentration of 10-20 mM.

-

Activation: In a separate vial, dissolve a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the TCO-linker in the same anhydrous solvent. Add this activation mixture to the TCO-linker solution. Let it react for 15-30 minutes at room temperature to form the TCO-PEG4-NHS ester.

-

Payload Preparation: Dissolve the amine-containing payload in anhydrous DMSO.

-

Conjugation: Add the payload solution to the activated TCO-linker solution. A 1.5- to 3-fold molar excess of the activated linker over the payload is recommended to drive the reaction to completion.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

-

Purification & Validation: Purify the resulting TCO-PEG4-Payload conjugate using reverse-phase HPLC. Confirm the product identity and purity via LC-MS analysis.

Stage 2: Conjugation to Tetrazine-Modified Antibody

-

Objective: To "click" the purified TCO-PEG4-Payload onto an antibody that has been pre-functionalized with tetrazine groups.

-

Rationale: This is the bioorthogonal ligation step. Its high efficiency allows for near-quantitative conjugation under mild, biocompatible conditions, preserving the antibody's integrity.[7]

Materials:

-

Purified TCO-PEG4-Payload

-

Tetrazine-modified antibody (prepared by reacting the antibody with a Tetrazine-NHS ester and purified)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

-

Preparation: Prepare the tetrazine-modified antibody in PBS at a concentration of 1-5 mg/mL.[15]

-

Reagent Addition: Add the purified TCO-PEG4-Payload to the antibody solution. A 3- to 10-fold molar excess of the TCO-payload per tetrazine site on the antibody is a good starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight.[15] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (~520 nm) if applicable.[19]

-

Purification: Remove excess, unreacted TCO-PEG4-Payload from the final ADC using a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC).[20]

-

Characterization: The final ADC should be thoroughly characterized.

Characterization and Data Analysis: The Drug-to-Antibody Ratio (DAR)

A critical quality attribute (CQA) of any ADC is its drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody. The DAR significantly impacts the ADC's efficacy, toxicity, and pharmacokinetic profile.[21]

Methods for DAR Determination:

-

Hydrophobic Interaction Chromatography (HIC): This is a powerful method for determining DAR and the distribution of drug-loaded species. The addition of each hydrophobic drug-linker moiety increases the retention time of the ADC on the HIC column, allowing for the separation and quantification of antibodies with different numbers of drugs (DAR 0, 2, 4, etc.).[22]

-

Mass Spectrometry (MS): High-resolution mass spectrometry of the intact or deglycosylated ADC can accurately determine the mass of each species, allowing for precise DAR calculation.[21][23]

The average DAR is calculated by summing the relative percentage of each species multiplied by its drug load.[] For example: Average DAR = Σ (% Peak Area of Species_n * n) / 100 where n is the number of drugs on that species.

Field-Proven Insights and Advantages

The adoption of (4E)-TCO-PEG4-acid and related TCO linkers is driven by a series of compelling advantages that address longstanding challenges in ADC development:

-

Unprecedented Kinetics: The IEDDA reaction is the fastest bioorthogonal ligation available, enabling conjugate formation within minutes to hours at low concentrations, which is ideal for sensitive proteins.[7][8]

-

Biocompatibility: The reaction occurs efficiently under mild buffer conditions (physiological pH, room temperature) and requires no toxic copper catalysts or reducing agents that could damage the antibody.[7]

-

Chemoselectivity: TCO and tetrazine groups do not react with other functional groups found in biological systems, ensuring highly specific conjugation and a cleaner product profile.[5][7]

-

Enhanced Solubility and Stability: The integrated PEG4 spacer significantly improves the solubility of hydrophobic payloads, preventing aggregation and leading to more stable and manufacturable ADCs.[3][11][17] Research has shown that incorporating a PEG linker can improve the functional reactivity of TCO-conjugated antibodies by over 4-fold by preventing the TCO moiety from burying itself within the protein structure.[20]

-

Modularity and Flexibility: This two-step "click" approach allows for a modular strategy. A batch of tetrazine-modified antibody can be prepared and then conjugated to various TCO-modified payloads, facilitating rapid screening and development of different ADC candidates.[25][26]

Conclusion and Future Perspectives

The (4E)-TCO-PEG4-acid linker represents a pinnacle of rational design in ADC technology. By synergistically combining the extreme speed and selectivity of TCO-tetrazine bioorthogonal chemistry with the physicochemical benefits of a PEG spacer, it provides researchers with an exceptionally robust and efficient tool for constructing advanced, well-defined antibody-drug conjugates. This technology not only simplifies the manufacturing process but also yields ADCs with improved stability and homogeneity, which are critical for achieving a wider therapeutic index. As the field moves towards more complex payloads and novel antibody formats, the precision, reliability, and modularity afforded by linkers like (4E)-TCO-PEG4-acid will be indispensable in developing the next generation of targeted cancer therapies.

References

-

TCO-PEG4-NHS Ester for Bioconjugation. (2023, March 13). Biocompare. Retrieved February 6, 2026, from [Link]

-

Al-Zubi, M. N., et al. (n.d.). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. PMC - NIH. Retrieved February 6, 2026, from [Link]

-

Reaction mechanism of inverse electron-demand Diels–Alder [4 + 2]... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Inverse Electron Demand Diels-Alder Reaction (IEDDA). (n.d.). Creative Biolabs. Retrieved February 6, 2026, from [Link]

-

Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. (n.d.). UC Irvine. Retrieved February 6, 2026, from [Link]

-

TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. (n.d.). Interchim. Retrieved February 6, 2026, from [Link]

-

TCO PEG,TCO Linker - Click Chemistry Tools. (n.d.). AxisPharm. Retrieved February 6, 2026, from [Link]

-

Rossin, R., et al. (2018). Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice. Nature Communications. Retrieved February 6, 2026, from [Link]

-

Dory, A., et al. (n.d.). In vivo testing of drug-linker stability. PubMed. Retrieved February 6, 2026, from [Link]

-

Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). (2015, September 30). Agilent. Retrieved February 6, 2026, from [Link]

-

Our Technology. (n.d.). Tagworks Pharmaceuticals. Retrieved February 6, 2026, from [Link]

-

Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). (n.d.). Waters. Retrieved February 6, 2026, from [Link]

-

Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. (2021, December 22). Books - Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

-

An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). (2024, September 30). AxisPharm. Retrieved February 6, 2026, from [Link]

-

Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Analysis in Serum Using IA-LC-HRMS. (n.d.). Waters Corporation. Retrieved February 6, 2026, from [Link]

-

Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. Retrieved February 6, 2026, from [Link]

-

Al-Karaki, E., et al. (n.d.). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. PMC - NIH. Retrieved February 6, 2026, from [Link]

Sources

- 1. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. purepeg.com [purepeg.com]

- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TCO-PEG4-acid TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 9. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. TCO-PEG4-acid, 1802913-21-8 | BroadPharm [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. interchim.fr [interchim.fr]

- 16. vectorlabs.com [vectorlabs.com]

- 17. books.rsc.org [books.rsc.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. broadpharm.com [broadpharm.com]

- 20. escholarship.org [escholarship.org]

- 21. waters.com [waters.com]

- 22. lcms.cz [lcms.cz]

- 23. agilent.com [agilent.com]

- 25. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 26. Our Technology - Tagworks Pharmaceuticals [tagworkspharma.com]

Methodological & Application

EDC/NHS coupling procedure for (4E)-TCO-PEG4-acid

Application Note & Protocol

Strategic Installation of Bioorthogonal Handles: A Detailed Guide to the EDC/NHS Coupling of (4E)-TCO-PEG4-acid

Abstract & Introduction: Bridging Bioconjugation and Bioorthogonality

The convergence of bioconjugation chemistry with bioorthogonal reactions has equipped researchers with powerful tools for molecular labeling, drug delivery, and diagnostics. A key player in this arena is the trans-cyclooctene (TCO) moiety, which participates in exceptionally fast and selective inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine partners.[1] This strain-promoted azide-alkyne cycloaddition (SPAAC) is metal-free and proceeds efficiently under physiological conditions, making it ideal for applications in living systems.[2][]

This application note provides a comprehensive guide to the covalent attachment of (4E)-TCO-PEG4-acid to primary amine-containing biomolecules (e.g., proteins, antibodies, peptides) using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimde (NHS) chemistry.[4] The (4E)-TCO-PEG4-acid reagent features a terminal carboxylic acid for conjugation, a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and the reactive TCO group for subsequent bioorthogonal ligation.[5][6]

We will delve into the mechanistic underpinnings of the EDC/NHS reaction, provide a validated, step-by-step protocol for conjugation, and offer expert insights into optimization and characterization, empowering researchers to confidently and successfully prepare their TCO-labeled biomolecules for downstream applications.

The Chemistry of Control: Understanding the EDC/NHS Coupling Mechanism

EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinking agents is incorporated into the final bond between the two target molecules.[7] The process is a two-stage reaction designed to create a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).

Stage 1: Carboxyl Activation with EDC. EDC reacts with the carboxyl group of (4E)-TCO-PEG4-acid to form a highly reactive but unstable O-acylisourea intermediate.[7][8] This intermediate is susceptible to hydrolysis in aqueous environments, which would regenerate the original carboxyl group and reduce conjugation efficiency.[7]

Stage 2: Stabilization with NHS. This is the critical value of including NHS (or its water-soluble analog, Sulfo-NHS) in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[8][9] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines.[7][8] This two-step activation provides a more controlled and efficient conjugation process, particularly in aqueous buffers.[7][10] The activated NHS ester then reacts with a primary amine on the target biomolecule to form a stable, covalent amide bond.

Figure 1. Mechanism of EDC/NHS mediated amide bond formation.

Experimental Design: Materials & Reagent Preparation

Successful conjugation begins with high-quality reagents and meticulously prepared buffers. The purity of starting materials is essential for achieving a high level of reaction and maximum yield.[11]

| Reagent / Material | Recommended Specifications | Expert Insight & Rationale |

| (4E)-TCO-PEG4-acid | >95% Purity | The core reagent. Ensure it is stored properly (-20°C, protected from light) to prevent isomerization of the TCO moiety.[5] |

| EDC (EDAC) HCl | High Purity, Water-Soluble | Equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[12] |

| NHS or Sulfo-NHS | High Purity | Sulfo-NHS is recommended for reactions entirely in aqueous buffer due to its higher solubility. Equilibrate to room temperature before use. |

| Target Biomolecule | Purified, in amine-free buffer | The biomolecule must be in a buffer free of primary amines (e.g., Tris, Glycine) as these will compete for reaction with the NHS-ester.[13] |

| Activation Buffer | 0.1 M MES, pH 4.7 - 6.0 | EDC/NHS activation is most efficient at a slightly acidic pH.[12][13] MES (2-(N-morpholino)ethanesulfonic acid) is an excellent non-amine, non-carboxylate buffer for this step. |

| Conjugation Buffer | 1X PBS, pH 7.2 - 8.0 | The reaction of the NHS-ester with primary amines is most efficient at a neutral to slightly alkaline pH.[12][13] |

| Quenching Solution | 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine | Used to quench the reaction by consuming any unreacted NHS-esters.[7] |

| Purification System | Desalting Columns (e.g., Zeba™) or Dialysis | Essential for removing excess reagents and byproducts (EDC, NHS, urea).[7][9] |

| Solvent (optional) | Anhydrous DMSO or DMF | For dissolving (4E)-TCO-PEG4-acid before adding to the aqueous reaction buffer. Ensures complete solubilization. |

Validated Protocol: Two-Step Conjugation Procedure

This protocol is optimized for conjugating (4E)-TCO-PEG4-acid to a model protein like an antibody (IgG, ~150 kDa). Molar ratios and concentrations may require optimization for other biomolecules.[14]

Figure 2. General experimental workflow for TCO-conjugation.

4.1 Reagent Preparation

-

Biomolecule Solution: Prepare your amine-containing biomolecule (e.g., antibody) at a concentration of 1-5 mg/mL in Conjugation Buffer (e.g., 1X PBS, pH 7.4).

-

Expert Insight: If your biomolecule is in a buffer containing amines (like Tris), you must perform a buffer exchange into an amine-free buffer (like PBS or MES) prior to starting.

-

-

(4E)-TCO-PEG4-acid Stock: Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF. For example, dissolve 4.18 mg of (4E)-TCO-PEG4-acid (MW: 417.49) in 1 mL of DMSO for a 10 mM stock.

-

EDC/NHS Stock: Prepare a fresh 100 mM stock solution of EDC and a 100 mM stock solution of NHS in Activation Buffer (0.1 M MES, pH 6.0).

-

Expert Insight: These solutions are not stable in aqueous buffer and must be prepared immediately before use. Do not store aqueous stocks of EDC or NHS.

-

4.2 Step 1: Activation of (4E)-TCO-PEG4-acid

This step is performed separately to prevent unwanted polymerization of biomolecules that contain both amines and carboxyls.[7][10]

-

In a microcentrifuge tube, combine the required volume of (4E)-TCO-PEG4-acid stock solution with Activation Buffer.

-

Add EDC stock solution to the TCO-acid solution to achieve a final molar ratio of 1:2 (TCO-acid:EDC).

-

Immediately add NHS stock solution to the mixture to achieve a final molar ratio of 1:5 (TCO-acid:NHS). A common starting point is a 2-5 fold molar excess of NHS over EDC.[12]

-

Incubate the activation reaction for 15 minutes at room temperature.[12][13]

Example Activation Calculation: To activate 1 µmole of (4E)-TCO-PEG4-acid:

-

Add 100 µL of 10 mM TCO-acid stock.

-

Add 20 µL of 100 mM EDC stock (2 µmoles).

-

Add 50 µL of 100 mM NHS stock (5 µmoles).

-

Adjust volume with Activation Buffer as needed.

4.3 Step 2: Conjugation to Amine-Containing Biomolecule

-

Immediately add the freshly prepared, activated TCO-PEG4-NHS ester solution (from step 4.2) to your biomolecule solution. Aim for a 10-20 fold molar excess of the activated TCO reagent relative to the biomolecule.

-

Expert Insight: The optimal molar ratio depends on the number of available amines on the target and the desired degree of labeling (DOL). For antibodies, a 20-fold excess is a robust starting point. For smaller peptides, this can often be reduced.[15]

-

-

Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C. Gentle mixing is recommended.

-

Quench the reaction by adding Quenching Solution to a final concentration of 20-50 mM (e.g., add 25 µL of 1M Tris per 1 mL of reaction volume). Incubate for 15 minutes at room temperature.

4.4 Step 3: Purification of the TCO-Conjugate

-

Remove unreacted TCO reagent and byproducts by passing the reaction mixture through a desalting column with a molecular-weight cutoff (MWCO) appropriate for your biomolecule (e.g., 7K MWCO for antibodies).[12]

-

Equilibrate the column with your desired storage buffer (e.g., 1X PBS, pH 7.4) and follow the manufacturer's protocol for purification.

-

Collect the purified protein conjugate.

Validation and Characterization

It is crucial to confirm the successful conjugation and determine the Degree of Labeling (DOL).

-

Spectrophotometry (Indirect): A common method is to react a small aliquot of the purified TCO-conjugate with an excess of a tetrazine-fluorophore probe.[16] After removing the unreacted probe (e.g., with a desalting column), the DOL can be calculated by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λmax) and using the Beer-Lambert law.

-

Mass Spectrometry: For smaller proteins or peptides, MALDI-TOF or ESI-MS can be used to directly measure the mass shift corresponding to the addition of one or more TCO-PEG4 moieties.

-

Functional Assay: The ultimate validation is to test the conjugate in its intended downstream bioorthogonal reaction. Perform a small-scale reaction with a tetrazine-biotin probe, followed by a Western blot or ELISA using streptavidin-HRP to confirm successful TCO installation.

| Parameter | Recommendation | Rationale |

| Activation pH | 4.7 - 6.0 | Maximizes EDC/NHS efficiency while minimizing hydrolysis.[12] |

| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction between the NHS-ester and primary amines.[12] |

| TCO-reagent:Biomolecule Ratio | 10:1 to 50:1 (molar) | A higher ratio increases the degree of labeling. Must be optimized to avoid compromising protein function.[17] |

| Reaction Time (Conjugation) | 2 hours at RT or O/N at 4°C | Longer incubation can increase yield, but must be balanced with protein stability. |

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Low/No Labeling | Inactive EDC/NHS reagents. | Use fresh, high-purity reagents. Prepare aqueous stocks immediately before use. |

| Competing nucleophiles in buffer. | Ensure biomolecule is in an amine-free buffer (PBS, MES, HEPES). | |

| Hydrolysis of NHS-ester. | Add the activated TCO-reagent to the biomolecule solution immediately after the 15-minute activation step. | |

| Protein Precipitation | High degree of labeling or solvent effects. | Reduce the molar excess of the TCO-reagent. Ensure the final concentration of organic solvent (DMSO/DMF) is low (<10%).[15] |

| Sub-optimal buffer conditions. | Confirm the pH and salt concentration of your buffers are suitable for your protein's stability. | |

| Loss of Protein Activity | Modification of critical amine residues (e.g., in active site). | Reduce the TCO-reagent:protein molar ratio to achieve a lower DOL. Consider site-specific labeling techniques if random amine labeling is problematic. |

References

- Benchchem. (2025). Application Notes and Protocols for EDC/NHS Coupling of Acid-PEG6-mono-methyl ester. Benchchem.

- Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.

- Hassan, U., et al. (2015). Enhancing conjugation rate of antibodies to carboxylates. AIP Advances.

- Various Authors. (2022). Any advice on my protocol for NHS-EDC coupling on antibodies? ResearchGate.

- Various Authors. (2023). EDC/NHS coupling. Reddit.

- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.

- Thermo Fisher Scientific. (n.d.). EDC Instructions. Thermo Fisher Scientific.

- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.

- Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology.

- van de Watering, F. C. J., et al. (2019). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Molecular Pharmaceutics.

- BroadPharm. (2022). Protocol for PEG Acid Reagents. BroadPharm.

- BioNordika. (n.d.). Bioconjugation application notes. BioNordika.

- Rahim, M. K., et al. (2014). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. Bioconjugate Chemistry.

- Conju-Probe. (n.d.). TCO-PEG4-acid TCO click chemistry. Conju-Probe.

- University of California. (n.d.). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. eScholarship.

- BOC Sciences. (n.d.). SPAAC: Strain-Promoted Click Reaction. BOC Sciences.

- BroadPharm. (n.d.). TCO-PEG4-acid, 1802913-21-8. BroadPharm.

- Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim.

- BroadPharm. (n.d.). General Protocol of Dye NHS Antibody Labeling Kit. BroadPharm.

Sources

- 1. TCO-PEG4-acid TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TCO-PEG4-acid, 1802913-21-8 | BroadPharm [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 11. Bioconjugation application notes [bionordika.fi]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. broadpharm.com [broadpharm.com]

High-Efficiency Synthesis of TCO-Modified Proteins via PEG4 Linkers

Application Note & Protocol Guide

Abstract & Introduction

The modification of proteins with trans-cyclooctene (TCO) represents a critical entry point into bioorthogonal chemistry.[1] Unlike traditional coupling methods (e.g., maleimide-thiol), the Inverse Electron Demand Diels-Alder (IEDDA) reaction between TCO and Tetrazine is chemically distinct, irreversible, and exceptionally fast (

This guide details the protocol for conjugating TCO-PEG4-NHS ester to proteins (antibodies, enzymes). The inclusion of a polyethylene glycol (PEG4) spacer is not merely structural; it is a solubility enhancer that prevents the hydrophobic TCO moiety from burying itself within the protein's hydrophobic core, a common cause of low reactivity in subsequent click reactions [2].

Mechanism of Action

The synthesis relies on two distinct chemical phases:

-

NHS-Ester Coupling: The N-hydroxysuccinimide (NHS) ester on the linker reacts with primary amines (Lysine residues) on the protein to form a stable amide bond.

-

IEDDA Ligation (Functional Application): The TCO-modified protein reacts with a Tetrazine-probe, releasing nitrogen gas (

) and forming a dihydropyridazine conjugate.

Visualizing the Pathway

The following diagram illustrates the chemical logic and workflow.

Figure 1: Reaction pathway from amine-labeling to bioorthogonal ligation.

Critical Parameters & Material Selection

Why PEG4?

TCO is inherently hydrophobic. Direct attachment to a protein without a spacer often leads to:

-

Precipitation: The protein aggregates due to surface hydrophobicity changes.

-

Steric Shielding: The TCO folds back into the protein surface, becoming inaccessible to the bulky Tetrazine partner. The 4-unit PEG linker provides sufficient hydrophilicity and flexibility to maintain TCO bioavailability.[2][3]

Stability Warning (Isomerization)

Trans-cyclooctene is a strained ring system.[4][5] It can isomerize to the unreactive cis-cyclooctene isomer.[5]

-

Trigger: Isomerization is catalyzed by thiols and transition metals (especially Copper) [3].

-